1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene

Catalog No.
S2959640
CAS No.
1030380-38-1
M.F
C38H26N4
M. Wt
538.654
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene

CAS Number

1030380-38-1

Product Name

1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene

IUPAC Name

3-[3-[3-(3,5-dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine

Molecular Formula

C38H26N4

Molecular Weight

538.654

InChI

InChI=1S/C38H26N4/c1-6-27(33-17-35(29-8-2-12-39-23-29)21-36(18-33)30-9-3-13-40-24-30)16-28(7-1)34-19-37(31-10-4-14-41-25-31)22-38(20-34)32-11-5-15-42-26-32/h1-26H

InChI Key

WCXKTQVEKDHQIY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7

Solubility

not available
  • Electron Transport Material (ETM)

    Research suggests B3PyPB possesses properties that make it a suitable electron transport material (ETM) in OLED devices. An ETM efficiently carries electrons from the cathode (negative electrode) to the light-emitting layer in an OLED. Studies have shown B3PyPB has a favorable energy level alignment with other commonly used OLED materials, promoting efficient electron injection and transport ().

  • Improved OLED Performance

    Incorporation of B3PyPB as an ETM in OLED structures has demonstrated enhancements in device performance. Research has reported increased power efficiency, which translates to lower energy consumption for the same level of brightness ().

  • Material Design and Optimization

    Research on B3PyPB extends beyond its standalone application. Scientists are exploring its potential in combination with other materials to develop novel ETMs with superior properties. This includes modifying B3PyPB's chemical structure to fine-tune its energy levels and electron transport characteristics for optimized OLED performance.

1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene is a complex organic compound characterized by its unique molecular structure, which includes multiple pyridinyl groups attached to a central benzene framework. The molecular formula of this compound is C38H26N4C_{38}H_{26}N_{4}, with a molar mass of approximately 538.64 g/mol. It appears as white to light yellow crystals or powder and exhibits a melting point ranging from 264°C to 269°C, with a predicted boiling point of around 753°C . The compound has a density of approximately 1.186 g/cm³ and a pKa value of 4.74, indicating its acidic properties .

The chemical behavior of 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene is influenced by its functional groups, particularly the pyridine moieties. It can participate in various reactions typical of aromatic compounds, such as electrophilic substitution and coordination with metal ions due to the presence of nitrogen atoms in the pyridine rings. These nitrogen atoms can act as Lewis bases, facilitating coordination with transition metals, which is significant in catalysis and material science applications.

The synthesis of 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene typically involves multi-step organic reactions. One common method includes:

  • Formation of the Pyridine Substituents: Starting materials such as 3-bromopyridine can be reacted with phenylboronic acid in a Suzuki coupling reaction to form the desired pyridine-substituted phenyl groups.
  • Coupling Reaction: The resultant intermediates can then undergo further coupling reactions to form the final product. This may involve palladium-catalyzed cross-coupling techniques that facilitate the formation of carbon-carbon bonds.

This synthetic route allows for the precise control over the substitution pattern on the benzene ring.

1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene finds application primarily in organic electronics and materials science due to its favorable electronic properties. It is utilized as an electron transport material in organic light-emitting diodes (OLEDs), where it contributes to enhanced efficiency and stability . Additionally, its coordination chemistry makes it suitable for applications in catalysis and sensor technology.

Interaction studies involving 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene often focus on its ability to coordinate with metal ions. Such interactions can be characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies help elucidate the binding affinities and mechanisms of interaction between the compound and various metal centers.

Several compounds share structural features with 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-Di(3-pyridyl)benzeneC18H14N2Contains two pyridine groups; used in sensors
1,4-Bis(3-pyridyl)benzeneC18H14N2Similar structure; potential applications in catalysis
1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzeneC39H27N3Has three pyridine groups; used in OLEDs

Uniqueness: The distinct feature of 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene lies in its symmetrical structure with multiple pyridine substituents that enhance its electronic properties for applications in organic electronics compared to other similar compounds which may have fewer substituents or different arrangements.

XLogP3

7.4

Dates

Modify: 2023-08-17

Explore Compound Types